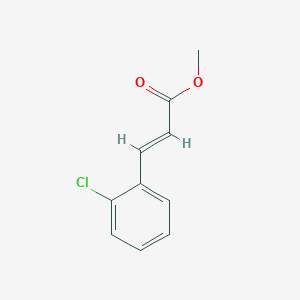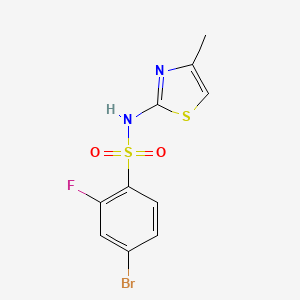
4-Bromo-2-fluoro-N-(4-methylthiazol-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Bromo-2-fluoro-N-(4-methylthiazol-2-yl)benzenesulfonamide” is a chemical compound with the CAS Number: 1771023-86-9 . It has a molecular weight of 351.22 and is a pale-yellow to yellow-brown solid . This compound is used in scientific research, particularly in drug discovery, medicinal chemistry, and molecular biology.
Molecular Structure Analysis
The IUPAC name of this compound is 4-bromo-2-fluoro-N-(4-methylthiazol-2-yl)benzenesulfonamide . The InChI code is 1S/C10H8BrFN2O2S2/c1-6-5-17-10(13-6)14-18(15,16)9-3-2-7(11)4-8(9)12/h2-5H,1H3,(H,13,14) .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 351.22 . The storage temperature is 2-8°C .科学的研究の応用
Photodynamic Therapy and Photosensitizing Agents
Compounds similar to 4-Bromo-2-fluoro-N-(4-methylthiazol-2-yl)benzenesulfonamide, particularly zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, have been extensively studied for their photophysical and photochemical properties. These properties make them highly useful as photosensitizers in photodynamic therapy, an alternative cancer treatment method. The synthesized compounds show promising characteristics such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy. They are particularly noted for their potential in treating cancer due to their remarkable photophysical properties and stability (Pişkin et al., 2020; Öncül et al., 2022).
Radiopharmaceuticals
The synthesis of N-([18F]fluoroalkyl)-N-nitroso-4-methyl-benzensulfonamides has been researched to develop new secondary labeling precursors for 18F-labeled compounds in radiopharmaceuticals. These compounds, including bromo-analogues, have been studied for their stability under various conditions, which is crucial for their application in medical imaging and treatment (Schirrmacher et al., 2003).
Antitumor Activity
A series of benzenesulfonamide derivatives have been synthesized and evaluated for their antitumor activity. Notably, compounds like N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide have shown significant activity and selectivity towards specific cancer cell lines, highlighting the potential of benzenesulfonamide derivatives in cancer treatment (Sławiński & Brzozowski, 2006).
Supramolecular Chemistry
Studies involving N-(4-bromobenzoyl)-substituted benzenesulfonamides have focused on understanding molecular packing and intermolecular interactions, essential for the development of materials with specific properties. These studies also explore the modulating effect of substituents on sulfonamide rings on the formation of diverse supramolecular architectures, beneficial in various chemical applications (Naveen et al., 2017).
Antimicrobial Agents
Certain benzenesulfonamide derivatives, such as fluorobenzamides containing thiazole and thiazolidine, have been synthesized and shown promising antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom in these compounds is noted to enhance their antimicrobial activity, indicating their potential as antimicrobial agents (Desai et al., 2013).
Safety and Hazards
特性
IUPAC Name |
4-bromo-2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2O2S2/c1-6-5-17-10(13-6)14-18(15,16)9-3-2-7(11)4-8(9)12/h2-5H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXNVOCQNCZWII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NS(=O)(=O)C2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-N-(4-methylthiazol-2-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

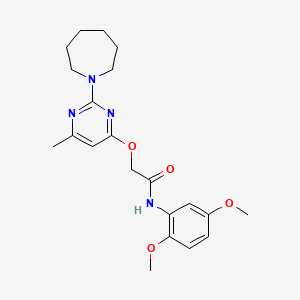

![2-[3-(Difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]ethanol](/img/structure/B2615635.png)

![1,3-Dihydrospiro[indene-2,3'-pyrrolidine] hydrochloride](/img/structure/B2615638.png)

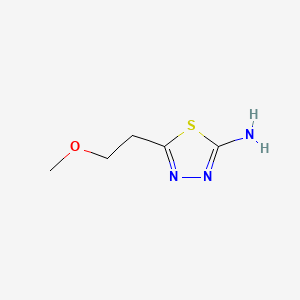

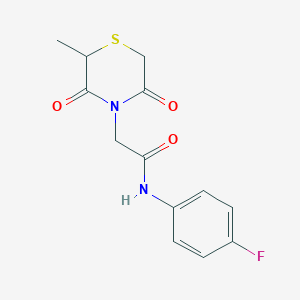
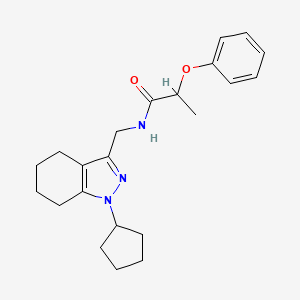
![N-(3-chloro-4-methylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2615650.png)
